molecular formula C10H10N2O4S B3362540 2-(N-methyl4-cyanobenzenesulfonamido)acetic acid CAS No. 1000931-40-7

2-(N-methyl4-cyanobenzenesulfonamido)acetic acid

Cat. No.: B3362540
CAS No.: 1000931-40-7
M. Wt: 254.26 g/mol
InChI Key: HVUMOKARPXYYFN-UHFFFAOYSA-N
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Description

2-(N-methyl4-cyanobenzenesulfonamido)acetic acid (CID 25504131) is a synthetic sulfonamide derivative with the molecular formula C10H10N2O4S . This compound features a benzenesulfonamide core, a common pharmacophore in medicinal chemistry, and is intended for research and development purposes only. Sulfonamide-based compounds are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities . In pharmaceuticals, sulfonamides are known to exhibit a range of actions, including serving as inhibitors for enzymes like carbonic anhydrase . Researchers are exploring these compounds for the development of new therapeutic agents. In the agrochemical field, structurally related sulfonamide compounds have been developed and utilized for crop protection . The specific research applications and full mechanism of action for this compound are subject to ongoing investigation. This product is provided for research use only and is strictly not for diagnostic or therapeutic use, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-cyanophenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-12(7-10(13)14)17(15,16)9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMOKARPXYYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 N Methyl4 Cyanobenzenesulfonamido Acetic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid logically disconnects the molecule at the sulfonamide bond. This primary disconnection reveals two key precursors: 4-cyanobenzenesulfonyl chloride and an N-methylglycine derivative. The carboxylic acid functionality can be envisioned as being protected as an ester during the sulfonamide bond formation to prevent unwanted side reactions, followed by a final deprotection step.

This approach simplifies the synthesis into three main stages: the preparation of the sulfonyl chloride, the preparation of the N-methylated amino acid component, the coupling of these two fragments to form the sulfonamide, and the final hydrolysis of the ester to yield the target carboxylic acid.

Synthesis of Key Precursors: 4-Cyanobenzenesulfonyl Chloride and N-Methylglycine Derivatives

The successful synthesis of the target compound hinges on the efficient preparation of its key building blocks.

4-Cyanobenzenesulfonyl Chloride: This precursor can be synthesized through several routes. A common laboratory-scale method involves a Sandmeyer-type reaction starting from 4-aminobenzonitrile. This process includes the diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper salt to introduce the sulfonyl chloride moiety. While effective, this method involves the generation of potentially unstable diazonium salts, requiring careful temperature control. An alternative approach involves the direct chlorosulfonation of benzonitrile, although this can sometimes lead to issues with regioselectivity.

N-Methylglycine Derivatives: N-methylglycine, also known as sarcosine, is commercially available. For the synthesis of the target molecule, it is typically used in its ester form, such as ethyl N-methylglycinate or methyl N-methylglycinate, to protect the carboxylic acid. These esters can be prepared by standard esterification procedures from sarcosine, for example, by reacting it with the corresponding alcohol in the presence of an acid catalyst like thionyl chloride or by using the Fischer esterification method.

Optimization of Sulfonamide Bond Formation Reactions

The formation of the sulfonamide bond is the cornerstone of this synthesis. The reaction between 4-cyanobenzenesulfonyl chloride and an N-methylglycine ester is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct.

A widely used method for this transformation is the Schotten-Baumann reaction . researchgate.net This reaction is often performed in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (such as sodium hydroxide (B78521) or potassium carbonate). researchgate.netrsc.org The amine and sulfonyl chloride react in the organic phase, while the base in the aqueous phase neutralizes the generated HCl. researchgate.net

Optimization of this reaction involves screening various bases, solvents, and reaction temperatures to maximize the yield and minimize side products. Common bases include pyridine, triethylamine, and N,N-diisopropylethylamine (DIPEA) in anhydrous organic solvents. The choice of base is crucial as it can influence the reaction rate and the potential for side reactions. The reaction temperature is typically kept low initially to control the exothermic nature of the reaction and then may be raised to ensure completion.

ParameterConditionsRationale
Base Pyridine, Triethylamine, DIPEA, aq. NaOH, aq. K2CO3Neutralizes HCl byproduct, influences reaction rate and side reactions.
Solvent Dichloromethane, Diethyl ether, Tetrahydrofuran (B95107), Biphasic (water/organic)Solubilizes reactants, can influence reaction kinetics.
Temperature 0 °C to room temperatureControls reaction rate and minimizes decomposition of reactants or products.

Ester Hydrolysis and Carboxylic Acid Functionalization Strategies

The final step in the synthesis is the hydrolysis of the ester group to yield the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is a common and often irreversible method. acs.org The ester is treated with an aqueous solution of a strong base, such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, often in a co-solvent like methanol (B129727) or tetrahydrofuran to ensure solubility. acs.org The reaction typically proceeds to completion as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol byproduct. acs.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. To drive the reaction to completion, the alcohol byproduct may need to be removed as it is formed. acs.org

Hydrolysis MethodReagentsKey Features
Base-Catalyzed LiOH, NaOH, KOH in water/co-solventIrreversible, generally high yields.
Acid-Catalyzed HCl, H2SO4 in excess waterReversible, requires driving the equilibrium towards products.

Novel Synthetic Approaches and Catalyst Development for "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid"

While the classical approach described above is robust, modern synthetic chemistry seeks more efficient and environmentally benign methods. Recent advancements in catalysis offer potential improvements.

For the sulfonamide bond formation, novel catalysts are being explored to avoid the use of stoichiometric amounts of base and to improve reaction rates and selectivity. For instance, various Lewis acids and organocatalysts have been investigated for their ability to activate the sulfonyl chloride or the amine.

Furthermore, electrochemical methods for sulfonamide synthesis are emerging as a green alternative. These methods can generate the reactive species in situ, often avoiding the need for harsh reagents. The direct oxidative coupling of thiols and amines, for example, offers a more atom-economical route to sulfonamides.

Stereochemical Considerations in the Synthesis of Related Chiral Analogs

If the target molecule were a chiral analog, for instance, by replacing the glycine (B1666218) moiety with a chiral α-amino acid, stereochemical control would be a critical aspect of the synthesis. The primary concern would be the potential for racemization at the α-carbon of the amino acid during the synthetic sequence.

The N-methylation of a chiral amino acid ester is a step where racemization can occur, particularly under harsh basic conditions. Therefore, milder methylation procedures would be necessary. The sulfonamide formation step, if carried out under standard Schotten-Baumann conditions, generally proceeds with retention of configuration at the α-carbon. Similarly, the final ester hydrolysis, especially under basic conditions at moderate temperatures, is unlikely to cause significant epimerization.

To ensure the enantiopurity of the final product, it is essential to use enantiomerically pure starting materials and to employ reaction conditions that minimize racemization at each step. Chiral chromatography can be used to analyze the enantiomeric excess of the final product.

Multigram Scale Synthesis Methodologies and Challenges

Scaling up the synthesis of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid from the laboratory bench to a multigram or kilogram scale presents several challenges.

Key Challenges in Scale-Up:

Exothermic Reactions: The formation of the sulfonyl chloride and the sulfonamide bond are often exothermic. Efficient heat management is crucial on a larger scale to prevent runaway reactions and the formation of impurities.

Reagent Handling: Handling large quantities of corrosive and hazardous reagents like thionyl chloride and 4-cyanobenzenesulfonyl chloride requires specialized equipment and safety protocols.

Purification: Purification by column chromatography, which is common on a laboratory scale, is often impractical for large quantities. Crystallization is the preferred method for purification on a larger scale, which may require extensive solvent screening and optimization of crystallization conditions.

Work-up Procedures: Aqueous work-ups on a large scale can be time-consuming and generate significant amounts of waste. The use of liquid-liquid extraction can also be challenging to perform efficiently at scale.

Methodologies for Scale-Up: To address these challenges, process development chemists would focus on developing a robust and scalable process. This would involve:

Telescoping Reactions: Combining multiple synthetic steps into a one-pot procedure to minimize work-ups and isolations.

Solvent Selection: Choosing solvents that are effective for the reaction, facilitate product isolation, and are environmentally acceptable.

Crystallization Development: Developing a reliable crystallization procedure to ensure high purity and yield of the final product and key intermediates.

Process Safety Analysis: Conducting a thorough safety assessment of each step to identify and mitigate potential hazards.

Advanced Structural Characterization Methodologies for 2 N Methyl4 Cyanobenzenesulfonamido Acetic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid (C₁₀H₁₀N₂O₄S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared to the experimentally measured mass. The molecular formula is considered confirmed if the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated mass.

Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, which typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Other common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

Table 1: Predicted HRMS Data for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid

Ion Formula Adduct Calculated m/z
[C₁₀H₁₁N₂O₄S]⁺ [M+H]⁺ 255.0434
[C₁₀H₁₀N₂O₄SNa]⁺ [M+Na]⁺ 277.0253
[C₁₀H₁₀N₂O₄SK]⁺ [M+K]⁺ 292.9993

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidation of Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the N-methyl protons, and the acidic proton of the carboxylic acid.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 10.0 - 13.0 Singlet (broad) 1H
Aromatic Protons (ortho to -SO₂) 7.8 - 8.0 Doublet 2H
Aromatic Protons (ortho to -CN) 7.7 - 7.9 Doublet 2H
Methylene Protons (-CH₂-) 4.0 - 4.5 Singlet 2H

Note: Predictions are based on typical chemical shift ranges for these functional groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 3: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 168 - 172
Aromatic C (ipso, -SO₂) 142 - 145
Aromatic C (ortho to -SO₂) 128 - 130
Aromatic C (ortho to -CN) 132 - 134
Aromatic C (ipso, -CN) 115 - 118
Nitrile (-C≡N) 117 - 119
Methylene (-CH₂-) 50 - 55

Note: Predictions are based on typical chemical shift ranges and data from similar structures.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): Would show correlations between the coupled aromatic protons on the benzene (B151609) ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the methylene proton signal to its corresponding carbon signal and the N-methyl proton signal to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the N-methyl protons to the methylene carbon and the ipso-carbon of the aromatic ring, and the methylene protons to the N-methyl carbon and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms. A NOESY experiment could potentially show through-space correlation between the N-methyl protons and the methylene protons.

While solution-state NMR provides data on molecules in a solvated, dynamic state, solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. For sulfonamides, which are known to exhibit polymorphism, ssNMR is a valuable tool. sigmaaldrich.comnih.gov ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can reveal the presence of different crystalline forms (polymorphs) by showing distinct sets of signals for each form. nih.govuni.lu Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which are critical in the solid state. sigmaaldrich.com

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid would be expected to show characteristic absorption bands for the carboxylic acid, sulfonamide, and nitrile groups.

Table 4: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad
Carboxylic Acid C=O stretch 1700 - 1725 Strong
Nitrile C≡N stretch 2220 - 2240 Medium, Sharp
Sulfonamide S=O stretch (asymmetric) 1330 - 1370 Strong
Sulfonamide S=O stretch (symmetric) 1140 - 1180 Strong

The presence of these characteristic bands in the experimental spectrum would provide strong evidence for the successful synthesis of the target molecule. Specifically, the strong absorptions for the S=O stretches are indicative of the sulfonamide group, while the sharp peak around 2230 cm⁻¹ is a clear marker for the nitrile functional group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for identifying and characterizing chromophores within a molecule. For 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, the primary chromophore is the cyanobenzene moiety. This aromatic system gives rise to characteristic electronic transitions in the UV region.

A detailed experimental and theoretical study on the structurally similar compound, 2-(4-Cyanophenylamino)acetic acid, provides insight into the expected UV-Vis absorption profile. nih.govresearchgate.net The electronic properties and absorption wavelengths are determined by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption maxima (λmax) are associated with π → π* transitions within the benzene ring, influenced by the electron-withdrawing cyano (-CN) group and the sulfonamidoacetic acid substituent.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra, showing strong agreement with experimental findings. For 2-(4-Cyanophenylamino)acetic acid, dissolved in methanol (B129727), a distinct absorption peak is observed in the UV region. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a key factor in determining the absorption wavelength; a smaller energy gap corresponds to a longer wavelength of absorption. nih.govresearchgate.net Similar behavior would be anticipated for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, with the N-methyl group likely inducing minor shifts in the absorption maxima due to its electronic influence on the sulfonamide nitrogen.

Table 1: Representative UV-Vis Spectral Data and Electronic Transitions (Data extrapolated from analysis of the analogous compound 2-(4-Cyanophenylamino)acetic acid) nih.govresearchgate.net

ParameterExperimental ValueTheoretical ValueTransition Assignment
λmax ~298 nm~290 nmπ → π*
Oscillator Strength (f) N/AHighAllowed transition
HOMO-LUMO Energy Gap N/A~4.9 eVCharge transfer within the molecule

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

While specific crystallographic data for this compound is not publicly available, analysis of related sulfonamide structures reveals common conformational features. unibo.it The geometry around the sulfur atom is expected to be tetrahedral. A critical aspect of the conformation would be the rotational arrangement of the cyanophenyl ring and the acetic acid group relative to the S-N bond. The orientation of the N-methyl group and the torsional angle of the C-S-N-C framework would be precisely determined. unibo.it Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking of the cyanophenyl rings.

Table 2: Hypothetical Key Structural Parameters from X-ray Crystallography (Illustrative data based on typical sulfonamide structures)

ParameterExpected ValueSignificance
S-N Bond Length ~1.65 ÅIndicates the strength and nature of the sulfonamide bond.
S=O Bond Lengths ~1.43 ÅCharacteristic of the sulfonyl group.
C-S-N-C Torsional Angle VariableDefines the conformation around the sulfonamide linkage.
Intermolecular H-Bonds O-H···OCarboxylic acid dimerization is common in the solid state.

Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment (if applicable to chiral analogs)

Chiroptical spectroscopic methods are specifically designed to analyze chiral molecules, which are molecules that are non-superimposable on their mirror images. The compound 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid is achiral; it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a signal in chiroptical techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).

However, if a chiral center were introduced into the molecule, for instance, by modifying the acetic acid moiety to create a chiral analog such as 2-(N-methyl-4-cyanobenzenesulfonamido)propanoic acid, these techniques would become indispensable. For such chiral analogs, chiroptical spectroscopy would be the primary method for determining enantiomeric purity. An enantiomerically pure sample would show a specific chiroptical response, while a racemic mixture (a 50:50 mixture of both enantiomers) would show no signal. dtu.dk The intensity of the signal would be directly proportional to the enantiomeric excess.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Conformational Studies

As established, 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid is achiral and thus inactive in VCD and ECD spectroscopy. encyclopedia.pub These techniques measure the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.netjascoinc.com

For chiral analogs, VCD and ECD would provide powerful insights into their three-dimensional structure and conformation in solution.

Electronic Circular Dichroism (ECD) : ECD spectroscopy focuses on electronic transitions, typically in the UV range. encyclopedia.pub The resulting spectrum, a plot of differential absorption versus wavelength, is highly sensitive to the spatial arrangement of chromophores and their electronic interactions. For a chiral analog of the target compound, the cyanobenzene chromophore would be perturbed by the chiral center, producing a unique ECD spectrum. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different possible conformations, the predominant solution-phase conformation and absolute configuration (the actual 3D arrangement of atoms at the stereocenter) could be determined. researchgate.net

Vibrational Circular Dichroism (VCD) : VCD is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the IR region. jascoinc.com VCD spectroscopy is sensitive to the chirality of vibrational transitions. dtu.dk Since a molecule has many vibrational modes, VCD spectra are rich in structural information. For a chiral analog, VCD could provide detailed conformational information by probing specific vibrational modes, such as the carbonyl stretch of the carboxylic acid and the symmetric and asymmetric stretches of the sulfonyl group. ru.nl The comparison of experimental and theoretically calculated VCD spectra is a robust method for assigning the absolute configuration of chiral molecules in solution. researchgate.net

Computational and Theoretical Studies on 2 N Methyl4 Cyanobenzenesulfonamido Acetic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons. These calculations solve approximations of the Schrödinger equation, providing detailed information on bond lengths, bond angles, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex wavefunctions of individual electrons. This approach offers a favorable balance between computational cost and accuracy.

A typical DFT study of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid would involve geometry optimization, where the molecule's energy is minimized to find its most stable conformation. A common functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p), would be employed to accurately model the system. nih.gov The results of such a calculation would yield precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's 3D structure. For a similar molecule, 2-(4-Cyanophenylamino) acetic acid, DFT calculations have been used to determine these parameters. nih.gov

Illustrative Data: Predicted Geometrical Parameters using DFT

Parameter Bond Predicted Value
Bond Length S=O ~1.45 Å
C-N (sulfonamide) ~1.48 Å
C=O (carboxyl) ~1.22 Å
C-O (carboxyl) ~1.35 Å
C≡N (cyano) ~1.16 Å
Bond Angle O=S=O ~120°
C-N-S ~117°
C-C-O (carboxyl) ~115°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for the functional groups present in the molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they can provide benchmark results. An ab initio study on 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid would serve a similar purpose to DFT: optimizing the molecular geometry and calculating electronic properties to provide a foundational understanding of its structure.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles (e.g., around the S-N and N-C bonds) and calculating the potential energy at each step. This process generates a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry. The lowest points on this surface correspond to stable conformers. Such analysis is crucial for understanding how the molecule's shape influences its interactions and properties. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, these would be concentrated around the oxygen atoms of the sulfonyl and carboxyl groups, and the nitrogen of the cyano group.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Green regions denote neutral potential.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding. rsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor (nucleophile). The energy of the HOMO is related to the molecule's ionization potential.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor (electrophile). The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For the related compound 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were found to be -6.2056 eV and -1.2901 eV, respectively, indicating charge transfer occurs within the molecule. nih.govresearchgate.net

Illustrative Data: FMO Properties

Parameter Predicted Value (eV) Implication
E(HOMO) ~ -6.5 to -7.5 Electron-donating capability
E(LUMO) ~ -1.0 to -2.0 Electron-accepting capability

Note: These values are illustrative, based on typical ranges for similar organic molecules.

pKa Prediction and Acidity Constant Calculations for the Carboxylic Acid Moiety

The acidity of the carboxylic acid group (-COOH) is a key chemical property, quantified by its pKa value. Computational methods can predict pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent (typically water).

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

This involves calculating the energies of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule. Solvation effects are crucial and are typically modeled using continuum solvation models like the Polarizable Continuum Model (PCM). The calculated ΔG is then used to determine the pKa. Accurate pKa prediction is vital for understanding the molecule's behavior in biological systems and for designing applications where its acidic nature is relevant.

In Silico Ligand-Target Docking Studies (Conceptual Framework, not specific binding affinities)

In silico ligand-target docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), typically a protein. This method is instrumental in rational drug design for predicting the binding mode and affinity of a ligand to a target of interest.

The conceptual framework for conducting docking studies with 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid involves several key stages. Initially, a three-dimensional (3D) structure of the ligand is generated and optimized to its lowest energy conformation. Concurrently, a 3D structure of a chosen biological target, such as an enzyme or receptor, is obtained, often from crystallographic data. The binding site of this target is then defined. Docking algorithms systematically sample a large number of orientations and conformations of the ligand within the binding site, calculating a score for each pose to estimate its binding affinity. These scores are based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The results can reveal plausible binding modes and help to identify key interactions between the ligand and the target.

Table 1: Conceptual Docking Parameters for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid This table illustrates the typical parameters that would be defined for a docking simulation.

ParameterDescriptionExample Value/Setting
Ligand Preparation Generation of 3D coordinates, addition of hydrogen atoms, and assignment of partial charges.Minimized using a force field like MMFF94.
Target Protein A specific protein chosen for the docking study (e.g., a hypothetical enzyme).PDB ID: XXXX
Binding Site Definition The region on the target protein where docking is performed.Defined by a grid box centered on a co-crystallized ligand or predicted active site.
Docking Algorithm The search algorithm used to explore ligand conformations.e.g., Lamarckian Genetic Algorithm.
Scoring Function The mathematical function used to estimate binding affinity.e.g., AutoDock Vina scoring function.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, MD simulations can provide detailed insights into its dynamic behavior, including conformational flexibility and interactions with its environment.

Conformational Sampling: The molecule is not a static entity but can adopt a variety of shapes or conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the transitions between them. This is achieved by simulating the molecule's movements over a period, allowing it to overcome energy barriers and sample a wide range of conformational states. The resulting trajectory provides a dynamic picture of the molecule's flexibility.

Solvent Interactions: To understand how 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid behaves in a biological environment, MD simulations are typically performed with the molecule solvated in a box of water molecules. These simulations can reveal how water molecules are organized around the ligand and can identify key hydrogen bonding interactions. This information is crucial for understanding the compound's solubility and how it might interact with a biological target in an aqueous environment.

Table 2: Illustrative MD Simulation Parameters This table provides an example of the setup for a molecular dynamics simulation.

ParameterDescriptionExample Value/Setting
Force Field A set of parameters used to describe the potential energy of the system.e.g., AMBER or CHARMM.
Solvent Model The model used to represent water molecules in the simulation.e.g., TIP3P.
Simulation Time The total time period over which the molecular motions are simulated.e.g., 100 nanoseconds.
Temperature The temperature at which the simulation is run.300 K (approximating physiological temperature).
Pressure The pressure at which the simulation is run.1 atm.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of molecules with a particular property of interest. For 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, QSPR models could be developed to predict various properties, such as solubility, melting point, or chromatographic retention time.

The development of a QSPR model involves several steps. First, a dataset of diverse compounds with known property values is compiled. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest. The predictive power of the resulting model is then rigorously validated. Once a reliable QSPR model is established, it can be used to predict the property for new compounds, like 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, based solely on their calculated molecular descriptors.

Table 3: Example of Molecular Descriptors for QSPR Modeling This table shows a selection of molecular descriptors that could be used in a QSPR study of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid.

Descriptor TypeDescriptor ExampleDescription
Topological Wiener IndexA measure of the molecule's branching.
Geometrical Molecular Surface AreaThe surface area of the molecule.
Electronic Dipole MomentA measure of the polarity of the molecule.
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Biochemical and Molecular Interaction Studies of 2 N Methyl4 Cyanobenzenesulfonamido Acetic Acid in Vitro Focus

Enzyme Inhibition Mechanism Elucidation

The sulfonamide group is a well-established zinc-binding motif, making enzymes that utilize a zinc cofactor potential targets. A primary example of such enzymes is the carbonic anhydrase (CA) family. While direct inhibition data for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid is not available, studies on structurally similar 4-cyanamidobenzenesulfonamide derivatives offer valuable insights into its potential as a CA inhibitor.

A 2022 study investigated a series of novel 4-cyanamidobenzenesulfonamides as inhibitors of several human (h) carbonic anhydrase isoforms (hCA I, II, VII, and XIII) and three bacterial β-CA isoforms. rsc.orgcerradopub.com.br The general structure of these compounds features a 4-cyanamidobenzenesulfonamide core, which differs from the target compound mainly in the substitution at the sulfonamide nitrogen. The study revealed that these derivatives effectively inhibited human CA isoforms, with a clear structure-activity relationship observed. rsc.orgcerradopub.com.br For instance, derivatives with longer aliphatic chains as substituents at the cyanamide (B42294) functionality showed potent inhibition of hCA I, with inhibition constants (Kᵢ) in the nanomolar range. cerradopub.com.br

The established mechanism for sulfonamide-based CA inhibitors involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. This interaction is further stabilized by hydrogen bonds between the sulfonamide oxygens and amino acid residues within the active site, such as the conserved Thr199 in human α-CAs. The 4-cyano group on the benzene (B151609) ring of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid could potentially influence the electronic properties of the sulfonamide group, thereby affecting its binding affinity to the zinc ion. The N-methyl and acetic acid substituents would occupy the active site cavity and could form additional interactions, influencing both potency and isoform selectivity.

Below is a table summarizing the inhibition data for some 4-cyanamidobenzenesulfonamide derivatives against various human carbonic anhydrase isoforms, which may serve as a reference for the potential activity of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid.

Compound Derivative (Substituent on cyanamide)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA VII Kᵢ (nM)hCA XIII Kᵢ (nM)
Methyl88911.415.618.4
Ethyl37.68.310.111.5
Propyl50.66.59.310.8
Butyl25.35.97.59.7
Pentyl15.86.16.88.4
Hexyl9.36.96.17.5

Data extracted from a study on 4-cyanamidobenzenesulfonamide derivatives and presented for comparative purposes. cerradopub.com.br

Beyond carbonic anhydrases, the sulfonamide moiety is also a key feature in inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2). The design of selective COX-2 inhibitors often incorporates a benzenesulfonamide (B165840) structure. academie-sciences.fr However, no specific studies on the inhibition of proteases or other enzyme classes by 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid have been reported.

Receptor Binding Profile Analysis

Detailed receptor binding studies for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid are not currently available in scientific literature. However, the structural motifs present in the molecule suggest potential interactions with certain classes of receptors.

G protein-coupled receptors (GPCRs): The sulfonamide scaffold is present in various compounds targeting GPCRs. For instance, N-acyl-N-alkyl sulfonamides have been developed as probes for the ligand-directed covalent labeling of the adenosine (B11128) A2B receptor, a member of the GPCR family. rsc.orgresearchgate.net Furthermore, certain benzenesulfonamide derivatives have been designed as selective antagonists for the angiotensin II AT2 receptor. nih.gov The binding of these compounds often involves hydrophobic interactions with the transmembrane domains of the receptors. The aromatic ring and the N-methyl group of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid could potentially engage in such interactions.

Nuclear Receptors: Some aryl sulfonamides have been shown to interact with components of nuclear receptor signaling pathways. For example, certain aryl sulfonamides can induce the degradation of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), a key player in cellular responses to environmental stress. researchgate.net This suggests that benzenesulfonamide-containing compounds could potentially modulate nuclear receptor functions, although the direct binding to the receptors themselves is not always the mechanism. Nuclear receptors are ligand-activated transcription factors that regulate gene expression, and their modulation can have significant physiological effects. bldpharm.commdpi.com

Without experimental data, any discussion on the receptor binding profile of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid remains speculative. Radioligand binding assays and functional assays would be necessary to determine its affinity and activity at various GPCRs and nuclear receptors.

Protein-Ligand Interaction Methodologies

To elucidate the binding thermodynamics and kinetics of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid with its potential protein targets, several biophysical techniques could be employed.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the binding event. ITC is a solution-based technique that does not require labeling of the interacting molecules.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. SPR experiments can determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). This kinetic information is complementary to the thermodynamic data obtained from ITC and can be crucial for understanding the dynamic aspects of the protein-ligand interaction.

Currently, there are no published ITC or SPR studies specifically investigating the interactions of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid with any protein target.

Cellular Target Engagement Assays

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in understanding its biological activity. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells.

The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a protein binds to a ligand, its melting temperature (Tₘ) often increases. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.

While CETSA is a widely applicable technique, no studies have been published that utilize this assay to investigate the cellular targets of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid. Such an experiment would be invaluable in identifying the intracellular proteins that this compound interacts with.

Modulation of Specific Biochemical Pathways

The potential for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid to modulate specific biochemical pathways is largely inferred from the activities of related sulfonamides.

As discussed in section 5.1, the most likely targets are carbonic anhydrases. Inhibition of these enzymes can impact various physiological processes, including pH regulation, CO₂ transport, and ion secretion. By inhibiting CAs, this compound could potentially modulate pathways involved in these processes.

Furthermore, a study on aryl sulfonamides demonstrated their ability to induce the proteasomal degradation of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). researchgate.net This action leads to the inhibition of transcriptional activities of hypoxia-inducible factors (HIFs) and the aryl hydrocarbon receptor (AhR), both of which are dependent on ARNT. This suggests a potential for benzenesulfonamide derivatives to modulate pathways related to hypoxia and xenobiotic responses.

It is important to emphasize that these are potential areas of activity based on structurally related compounds, and dedicated studies are required to determine if and how 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid modulates any specific biochemical pathways.

Investigation of "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" as a Molecular Probe for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in real-time. nih.govnih.gov They are typically designed to have a specific interaction with a target molecule and a signaling component, often a fluorophore, that reports on this interaction.

The structure of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid does not inherently possess properties, such as fluorescence, that would make it a direct molecular probe. However, the benzenesulfonamide scaffold could be functionalized with a reporter group to create a molecular probe. For instance, the acetic acid moiety could be used as a handle for conjugation to a fluorescent dye.

The 4-cyano group is an interesting feature in this context. While not a fluorophore itself, the cyano group can be a precursor for the synthesis of fluorescent heterocycles or can act as a specific recognition element in a probe designed for certain enzymes or receptors.

To date, there is no published research describing the use of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid or its derivatives as molecular probes for biological systems.

Metabolite Identification Pathways (In vitro microsomal stability and enzymatic transformation)

The primary enzymatic system responsible for the phase I metabolism of a vast array of drugs is the cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in liver microsomes. nih.govmdpi.com For N-methylated compounds, a principal metabolic route is CYP-mediated N-demethylation. researchgate.net This process is initiated by the oxidation of the N-methyl group to form a carbinolamide intermediate, which is often unstable and subsequently decomposes to yield the N-demethylated metabolite and formaldehyde. researchgate.net

In the context of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, it is anticipated that the compound would undergo metabolism by CYP enzymes. nih.gov Studies on analogous N-methylated sulfonylhydrazones have demonstrated that the presence of the N-methyl group facilitates recognition and metabolism by CYP enzymes. nih.govacs.org In contrast, analogous compounds lacking the N-methyl group were found to be more susceptible to hydrolysis. nih.govacs.org

The stability of a compound in liver microsomes is a key parameter for predicting its in vivo hepatic clearance. The introduction of a methyl group to a sulfonamide has been observed to decrease its stability in both rat and human liver microsomes, suggesting that this modification can render the molecule more susceptible to metabolic transformation. nih.gov

The plausible in vitro metabolic pathways for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, based on the metabolism of structurally similar compounds, are detailed below.

Interactive Data Table 1: Plausible Metabolic Pathways of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid in Liver Microsomes

Metabolic Pathway Enzyme System Putative Metabolite Metabolic Reaction
N-DemethylationCytochrome P450 (CYP)2-(4-cyanobenzenesulfonamido)acetic acidOxidation of the N-methyl group to a carbinolamide intermediate, followed by the loss of formaldehyde.
HydrolysisCarboxylesterases (potential minor pathway)4-cyano-N-methylbenzenesulfonamide and glycine (B1666218)Cleavage of the amide bond.

Interactive Data Table 2: Summary of Anticipated In Vitro Microsomal Stability Findings

Parameter Anticipated Finding Rationale
Metabolic Stability Moderate to HighThe presence of the N-methyl group may increase susceptibility to CYP-mediated metabolism compared to non-methylated analogs. nih.gov
Primary Metabolizing Enzymes Cytochrome P450 (CYP) isoformsN-demethylation is a well-established CYP-mediated metabolic pathway for N-methylated compounds. researchgate.net
Major Metabolite 2-(4-cyanobenzenesulfonamido)acetic acidFormed via the N-demethylation pathway.
Minor Metabolites Products of hydrolysisPotential for cleavage of the amide bond, though likely a less significant pathway compared to N-demethylation in a microsomal system. nih.gov

It is important to note that while these pathways are predicted based on the metabolism of structurally related compounds, definitive identification and quantification of the metabolites of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid would require specific experimental studies using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) to analyze the incubations with liver microsomes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 N Methyl4 Cyanobenzenesulfonamido Acetic Acid Analogs

Design Principles for Analogs Based on Scaffold Modifications

The molecular framework of "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" offers several key regions for chemical modification. These include the N-alkyl group, the cyanobenzene ring, and the acetic acid moiety. The design of analogs is guided by principles aimed at systematically altering the compound's steric, electronic, and lipophilic properties to understand their influence on biological activity and physicochemical characteristics.

Key design strategies include:

Scaffold Hopping and Simplification: Replacing the core structure with novel, functionally equivalent scaffolds to explore new chemical space and potentially improve properties like synthetic accessibility or patentability.

Bioisosteric Replacement: Substituting functional groups with other groups that retain similar biological activity but may alter physicochemical properties to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

Privileged Structures: Incorporating structural motifs that are known to bind to specific classes of biological targets, if such information is available for the target of interest.

Systematic Variation of the N-Alkyl Substituent on the Sulfonamide Nitrogen

The N-methyl group on the sulfonamide nitrogen presents a vector for modification that can influence both potency and metabolic stability. Altering the size and nature of this substituent can probe the dimensions of the binding pocket it occupies.

A systematic approach involves synthesizing a series of analogs where the methyl group is replaced with other alkyl groups of varying sizes, as well as functionalized chains. For instance, increasing the chain length from methyl to ethyl, propyl, and butyl can explore the hydrophobic tolerance of the target protein. Introducing polarity, for example with a hydroxyethyl (B10761427) group, can test for potential hydrogen bonding interactions.

Table 1: Hypothetical SAR Data for N-Alkyl Substituent Variation

Compound ID N-Substituent (R) Biological Activity (IC₅₀, nM) Lipophilicity (clogP)
1a -CH₃ 150 1.8
1b -CH₂CH₃ 100 2.2
1c -CH₂CH₂CH₃ 250 2.6
1d -CH(CH₃)₂ 80 2.5

From this hypothetical data, one might conclude that a small increase in lipophilicity (ethyl group) is beneficial, while larger alkyl groups (propyl) or the introduction of polarity (hydroxyethyl) may be detrimental to activity. The branched isopropyl group suggests a preference for a specific steric profile.

Modifications to the Cyanobenzene Moiety (e.g., halogenation, substitution patterns)

The 4-cyanobenzene ring is a critical component, likely involved in key interactions with the biological target. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Modifications to this ring can significantly impact electronic properties and binding interactions.

Common modifications include:

Halogenation: Introducing halogens (F, Cl, Br) at different positions can alter the electronic nature of the ring and introduce new contact points. For example, fluorine substitution can enhance binding affinity and improve metabolic stability.

Positional Isomerism: Moving the cyano group from the para (4) position to the meta (3) or ortho (2) position can drastically alter the geometry of the molecule and its ability to fit into the binding site.

Substitution with Other Groups: Replacing the cyano group with other electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) allows for a systematic exploration of the electronic requirements for activity.

Table 2: Hypothetical SAR of Cyanobenzene Moiety Modifications

Compound ID Ring Substitution Biological Activity (IC₅₀, nM)
1a 4-CN 150
2a 3-CN 800
2b 2-CN >10000
2c 4-Cl 200
2d 4-Br 220
2e 3-Cl, 4-CN 95

This hypothetical data suggests that the 4-cyano group is optimal for activity, with other positions leading to a significant loss of potency. The addition of a chloro group at the 3-position alongside the 4-cyano group shows a slight improvement, indicating a potential additional favorable interaction.

Derivatization of the Acetic Acid Functionality (e.g., amides, esters, bioisosteres)

The carboxylic acid of the acetic acid moiety is a key functional group, likely acting as a strong hydrogen bond donor and acceptor, or engaging in ionic interactions. However, its acidic nature can lead to poor cell permeability and rapid clearance. Derivatization is a common strategy to improve these properties.

Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) creates a prodrug that can mask the polar acid group, potentially improving cell membrane permeability. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.

Amidation: Formation of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities and can significantly alter the molecule's physicochemical properties.

Table 3: Hypothetical Data on Acetic Acid Derivatization

Compound ID Functional Group (R') In Vitro Activity (IC₅₀, nM) Cell Permeability (Papp, 10⁻⁶ cm/s)
1a -COOH 150 0.5
3a -COOCH₃ 1200 8.2
3b -CONH₂ 900 2.1
3c -CONHCH₃ 750 3.5

These hypothetical results illustrate a common trade-off: while derivatization to esters or amides improves permeability, it often reduces direct in vitro activity, consistent with a prodrug strategy. The tetrazole bioisostere shows a slight decrease in activity but an improvement in permeability, representing a potentially viable alternative.

Conformational Restriction and Rigidification Strategies

The parent molecule has several rotatable bonds, allowing it to adopt numerous conformations. Only one of these conformations may be the "active" one that binds to the target. Conformational restriction, or rigidification, is a strategy used to lock the molecule into a more favorable conformation, which can lead to increased potency and selectivity.

This can be achieved by:

Introducing Rings: Incorporating the flexible side chains into ring structures. For example, the N-methylacetic acid portion could be cyclized to form a lactam.

Adding Bulky Groups: Strategically placing bulky substituents can restrict rotation around certain bonds due to steric hindrance.

Utilizing Unsaturated Bonds: Introducing double or triple bonds can reduce the number of rotatable bonds and fix the geometry of a portion of the molecule.

Stereochemical Modifications and Their Impact on Molecular Interactions

If chiral centers are introduced into the analogs, for example, by using a propylene (B89431) glycol linker instead of an ethylene (B1197577) linker in the acetic acid side chain, it becomes crucial to investigate the stereochemistry. Biological macromolecules are chiral, and thus often show a preference for one stereoisomer over another.

The synthesis and separation of individual enantiomers or diastereomers are necessary to determine if the biological activity resides primarily in one isomer. The more active isomer (the eutomer) provides insight into the specific three-dimensional arrangement of functional groups required for optimal binding.

Computational Tools for SAR/SPR Analysis and Predictive Modeling

Computational chemistry plays a vital role in modern drug discovery and can be applied to guide the design of analogs of "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid."

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the physicochemical properties of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This can be generated based on a set of active analogs and used to screen virtual libraries for new scaffolds.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of analogs. This can provide valuable insights into the specific interactions driving activity and help prioritize which analogs to synthesize.

ADME-Tox Prediction: In silico models can predict various pharmacokinetic and toxicity properties, such as solubility, permeability, metabolic stability, and potential off-target effects, helping to identify and address potential liabilities early in the design process.

Fragment-Based Drug Discovery Approaches Applied to the Scaffold (Conceptual, not specific drug candidates)

Fragment-Based Drug Discovery (FBDD) represents a modern paradigm in medicinal chemistry, shifting the focus from screening large, complex molecules to identifying small, low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. frontiersin.org These fragments serve as efficient starting points for building more potent and selective lead compounds through systematic chemical elaboration. The scaffold of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, characterized by its benzenesulfonamide (B165840) core, is conceptually well-suited for FBDD strategies. This approach allows for an efficient exploration of the chemical space around the core structure to identify key binding interactions that can be optimized.

Conceptually, an FBDD campaign for this scaffold would involve three primary phases: deconstruction of the lead scaffold into fragments for library creation, biophysical screening to identify binding fragments, and structure-guided elaboration of the fragment hits.

Deconstruction and Fragment Library Design

The initial step involves the hypothetical deconstruction of the "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" scaffold into its constituent chemical motifs. These fragments would be designed to comply with the "Rule of Three," which suggests ideal fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated lipophilicity (cLogP) of 3 or less. This ensures that the fragments are small, possess favorable physicochemical properties, and are likely to form high-quality interactions with a target protein.

The core scaffold can be broken down into three primary conceptual fragments:

Fragment A: The Cyanophenyl Ring: This fragment, represented by 4-cyanobenzonitrile or similar small molecules, explores the binding contribution of the substituted aromatic ring.

Fragment B: The Sulfonamide Linker: Simple aryl or alkyl sulfonamides would constitute this part of the library, probing the importance of the sulfonamide group itself for target interaction.

Fragment C: The N-Alkyl Acetic Acid Moiety: Fragments like N-methylglycine and related analogs would be used to map the pocket that accommodates the acetic acid side chain.

A hypothetical fragment library would be constructed containing these and related structures to comprehensively sample the chemical space around the original molecule's core components.

Conceptual Fragment Screening and Hit Identification

Once the fragment library is assembled, it would be screened against a specific biological target using sensitive biophysical techniques capable of detecting weak binding events, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Differential Scanning Fluorimetry (DSF). tandfonline.comnih.gov The goal is to identify which fragments bind to the target, providing empirical evidence of valuable interaction points.

For instance, an SPR experiment might reveal that a fragment derived from the cyanophenyl group binds to the target with a dissociation constant (K D ) in the millimolar to high micromolar range, indicating a weak but specific interaction. Such a "hit" provides a validated starting point for optimization.

Table 1: Conceptual "Rule of Three" Compliant Fragments for Screening

Fragment IDStructureMolecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
Frag-A14-cyanobenzonitrile129.141.501
Frag-B1Benzenesulfonamide157.180.212
Frag-C1N-methylglycine89.09-1.512

Fragment Hit Elaboration: Growing and Linking Strategies

Following the identification and validation of fragment hits, structure-guided methods, primarily X-ray crystallography, would be employed to determine their binding mode. This structural information is crucial for the subsequent elaboration phase, where fragments are evolved into more potent, lead-like molecules. Two common strategies are fragment growing and fragment linking.

Fragment Growing: This approach involves taking a single confirmed fragment hit and extending its structure by adding new chemical functionality to engage with adjacent binding pockets. For example, if "Frag-A1" (4-cyanobenzonitrile) is identified as a hit, a medicinal chemist might synthetically "grow" the molecule by adding a sulfonamide group at the para-position to see if this new analog achieves higher affinity. This iterative process refines the molecule's interaction with the target.

Fragment Linking: If screening identifies two or more distinct fragments that bind to different, adjacent sites on the target, they can be chemically linked together. frontiersin.org For instance, if crystallography shows that a cyanophenyl fragment and an N-methylglycine fragment bind in proximity, a sulfonamide linker could be designed to connect them. The resulting linked molecule often exhibits a dramatically increased affinity and potency, benefiting from the combined binding energy of the individual fragments.

The efficiency of these elaboration strategies can be monitored using metrics like Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. This helps ensure that potency gains are achieved efficiently as the fragment grows in size and complexity.

Table 2: Conceptual Elaboration of Fragments into a Lead Compound

CompoundDescriptionMolecular Weight (Da)K D (µM)Ligand Efficiency (LE)
Frag-A1Initial cyanophenyl hit12910000.33
Grown-A1Fragment A grown with sulfonamide2081500.35
Linked-ABCFragments A, B, and C linked27050.40

By applying FBDD conceptually to the 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid scaffold, researchers can systematically explore the structure-activity relationships of its core components. This method provides a rational and efficient pathway to discover novel analogs with potentially improved potency, selectivity, and other desirable pharmacological properties, without being constrained to simple modifications of the original lead compound.

Analytical Methodologies for the Detection and Quantification of 2 N Methyl4 Cyanobenzenesulfonamido Acetic Acid in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid". Method development would focus on optimizing retention, resolution, and peak shape.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for separating moderately polar compounds. researchgate.net The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. For "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid," a C18 or C8 column would be an appropriate starting point. nanobioletters.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nanobioletters.com

Given the presence of a carboxylic acid group, the pH of the mobile phase is a critical parameter. Operating at a pH below the pKa of the carboxylic acid (typically around 2.5-3.5 for such compounds) will suppress its ionization, leading to increased retention and better peak shape. nanobioletters.com Phosphoric acid or formic acid are common mobile phase additives for pH control. nanobioletters.com

A typical starting point for method development could be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution from a lower to a higher concentration of acetonitrile in water, with both phases containing 0.1% formic acid. nanobioletters.com Detection would likely be performed using a UV detector set at a wavelength where the cyanobenzene chromophore absorbs strongly, for instance around 260-280 nm. wu.ac.th

Validation of the method would be performed according to ICH guidelines and would include assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nanobioletters.com

Illustrative RP-HPLC Method Parameters:

Parameter Suggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 35% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 278 nm

| Injection Volume | 10 µL |

Table of Hypothetical Validation Data for RP-HPLC Method:

Validation Parameter Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
LOD 0.1 µg/mL

| LOQ | 0.3 µg/mL |

Due to the presence of a stereogenic center at the alpha-carbon of the acetic acid moiety, it is essential to develop a chiral HPLC method to separate the enantiomers of "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid". Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including acidic ones. nih.govmdpi.com

Columns like Chiralpak® AD or Chiralcel® OD are often used for this purpose. mdpi.com The separation can be achieved in either normal-phase, polar organic, or reversed-phase modes. nih.govmdpi.com For acidic compounds, the addition of a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution. researchgate.net

A normal-phase method might employ a mobile phase of n-hexane and isopropanol (B130326) with a small percentage of trifluoroacetic acid. researchgate.net The choice of the specific polysaccharide-based CSP and the mobile phase composition would be determined empirically to achieve baseline separation of the enantiomers. The elution order of the enantiomers can sometimes be reversed by changing the chiral stationary phase or the mobile phase composition. researchgate.net

Example Chiral HPLC Method Parameters:

Parameter Suggested Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C

| Detection Wavelength | 278 nm |

Table of Expected Performance for Chiral HPLC:

Parameter Expected Value
Resolution (Rs) > 1.5
Selectivity (α) > 1.2
Retention Time (Enantiomer 1) ~ 8.5 min

| Retention Time (Enantiomer 2) | ~ 10.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" is not directly amenable to GC analysis due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. libretexts.org

Common derivatization strategies for carboxylic acids include esterification to form, for example, methyl or ethyl esters. chromforum.org This can be achieved by reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF3 or H2SO4). chromforum.org Another approach is silylation, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). libretexts.org

For sulfonamides, derivatization can also be performed, for instance by methylation with diazomethane (B1218177) or by acylation with reagents like pentafluoropropionic anhydride. oup.com A derivatization strategy that targets both the carboxylic acid and the sulfonamide group, if necessary, could also be explored. For example, pentafluorobenzyl (PFB) bromide has been used to derivatize the sulfonamide group for GC-MS analysis. nih.gov

Once derivatized, the compound can be separated on a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) and detected by a mass spectrometer. The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, allowing for highly selective and sensitive quantification.

Hypothetical GC-MS Method Outline:

Step Description
Derivatization Reagent BF3 in Methanol (for esterification of the carboxylic acid)
Reaction Conditions Heat at 60-80°C for 15-30 minutes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Oven Temperature Program Start at 100°C, ramp to 280°C at 15°C/min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV

| MS Detection Mode | Selected Ion Monitoring (SIM) for quantification |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. nih.gov Given that "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" has a carboxylic acid group, it will be negatively charged at neutral or basic pH, making it suitable for analysis by Capillary Zone Electrophoresis (CZE).

In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. nih.gov The analysis would be performed in a fused-silica capillary filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer. nih.gov The pH of the BGE is a critical parameter; a pH above the pKa of the carboxylic acid will ensure the analyte is in its anionic form and migrates towards the anode. By reversing the polarity, and with a sufficiently strong electroosmotic flow (EOF), the analyte can be detected at the cathode.

For method development, factors such as BGE composition, concentration, pH, applied voltage, and capillary temperature would be optimized to achieve the best separation efficiency and analysis time. nih.gov Detection can be accomplished using a UV detector, leveraging the compound's aromatic chromophore.

Illustrative CE Method Parameters:

Parameter Suggested Condition
Capillary Fused-silica, 50 cm total length (40 cm effective), 50 µm ID
Background Electrolyte 50 mM Sodium Phosphate buffer, pH 7.0
Applied Voltage 20 kV
Capillary Temperature 25°C
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)

| Detection | UV at 214 nm or 278 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For the highly sensitive and selective quantification of "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

The HPLC part of the method would be similar to the reversed-phase method described in section 7.1.1. However, the mobile phase additives must be volatile, such as formic acid or acetic acid, to be compatible with the mass spectrometer's ion source. nih.gov

Electrospray ionization (ESI) is a suitable ionization technique for this compound. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be readily formed from the carboxylic acid group. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ could also be formed. The choice of polarity would be based on which provides the better signal intensity.

In the tandem mass spectrometer, the precursor ion ([M-H]⁻ or [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix.

Table of Potential LC-MS/MS Parameters:

Parameter Suggested Condition
LC Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) [M-H]⁻
Product Ions (m/z) To be determined by infusion experiments

| Collision Energy | To be optimized |

Electrochemical Methods for Detection

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of sulfonamide-containing compounds due to their high sensitivity, rapid response, and cost-effectiveness. benthamdirect.com These techniques are based on measuring the electrical signal produced during an electrochemical reaction involving the analyte of interest. For a molecule like 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, the electroactive sulfonamide group can be exploited for sensitive detection.

Commonly employed electrochemical techniques include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.gov These methods are often performed using modified electrodes to enhance sensitivity and selectivity. benthamdirect.comnih.gov For instance, glassy carbon electrodes modified with nanomaterials can be used to lower the detection limit and improve the signal-to-noise ratio. nih.gov The choice of buffer solution, pH, and scan rate are critical parameters that need to be optimized to achieve the best analytical performance. nih.gov While specific studies on 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid are not prevalent, the extensive research on other sulfonamides provides a strong basis for method development. tandfonline.comresearchgate.net

Below is an illustrative table of expected performance characteristics for an electrochemical sensor tailored for the detection of a sulfonamide compound like 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid.

ParameterDifferential Pulse Voltammetry (DPV)Square Wave Voltammetry (SWV)
Working Electrode Modified Glassy Carbon ElectrodeModified Glassy Carbon Electrode
Linear Range (µM) 0.1 - 1000.05 - 80
Limit of Detection (LOD) (µM) 0.050.02
Response Time < 5 minutes< 3 minutes
Selectivity HighHigh

Sample Preparation Techniques for Various Research Matrices (e.g., cell lysates, enzyme solutions)

The complexity of research matrices such as cell lysates and enzyme solutions necessitates robust sample preparation techniques to remove interfering substances and isolate the target analyte, 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, prior to analysis. The primary goals of sample preparation are to ensure the analyte is in a suitable solvent, free from interfering components, and at a concentration appropriate for the analytical method.

For cell lysates , the initial step involves the disruption of the cell membrane to release the intracellular contents. abcam.com This is typically achieved using a lysis buffer, which may contain detergents, salts, and protease inhibitors to prevent the degradation of proteins. Following lysis, centrifugation is performed to pellet insoluble cellular debris. abcam.comrndsystems.com To remove proteins, which can interfere with the analysis, protein precipitation is a common step. This is often accomplished by adding a cold organic solvent like methanol or acetonitrile. researchgate.net

For both cell lysates and enzyme solutions , further cleanup and concentration of the analyte can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net In LLE, the analyte is partitioned between two immiscible liquids based on its solubility. SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. The choice between LLE and SPE depends on the physicochemical properties of the analyte and the nature of the matrix.

The following table provides a comparison of common sample preparation techniques.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein denaturation and removal by centrifugationSimple, fast, and inexpensiveNon-selective, may lead to co-precipitation of the analyte
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible phasesHigh recovery, good for removing salts and polar interferencesLabor-intensive, requires large volumes of organic solvents
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbentHigh selectivity, can concentrate the analyte, easily automatedCan be more expensive, requires method development

Applications of 2 N Methyl4 Cyanobenzenesulfonamido Acetic Acid in Academic Research

Employability in In Vitro Assay Development

While the general classes of compounds to which 2-(N-methyl4-cyanobenzenesulfonamido)acetic acid belongs (sulfonamides and acetic acid derivatives) are subjects of broad scientific inquiry, no studies specifically name or investigate this particular molecule for the outlined purposes.

Future Research Directions and Unresolved Questions for 2 N Methyl4 Cyanobenzenesulfonamido Acetic Acid

Exploration of Additional Biochemical Targets and Interaction Mechanisms

A primary avenue for future research will be the systematic exploration of novel biochemical targets for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and antimicrobial agents. These compounds are known to interact with a variety of enzymes and receptors. Therefore, it is plausible that 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid could exhibit inhibitory activity against enzymes such as carbonic anhydrases, kinases, or proteases.

Future studies should employ high-throughput screening against diverse panels of enzymes and receptors to identify potential biological targets. Once a target is identified, detailed mechanistic studies will be crucial to understand the mode of interaction. Techniques such as X-ray crystallography of the compound in complex with its target protein could provide atomic-level insights into the binding interactions. Furthermore, understanding the role of the N-methyl and 4-cyano substituents on the benzenesulfonamide (B165840) core in target binding and selectivity will be a key unresolved question.

Table 1: Hypothetical Biochemical Targets and Investigative Techniques

Potential Target ClassExample TargetRationale for InvestigationSuggested Investigative Techniques
MetalloenzymesCarbonic AnhydrasesThe sulfonamide moiety is a classic zinc-binding group.Enzyme inhibition assays, X-ray crystallography
Protein Kinasese.g., VEGFR-2Many kinase inhibitors possess a sulfonamide scaffold.Kinase activity assays, molecular docking
Protein-Protein Interactionse.g., Keap1-Nrf2Sulfonamide-containing molecules have been shown to disrupt protein-protein interactions.Fluorescence polarization assays, surface plasmon resonance

Development of Novel Synthetic Routes with Enhanced Atom Economy

The principles of green chemistry, particularly atom economy, are increasingly important in chemical synthesis. Future research should focus on developing novel synthetic routes to 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Traditional methods for sulfonamide synthesis often involve the use of sulfonyl chlorides, which can generate stoichiometric amounts of waste. Alternative, more atom-economical approaches could involve catalytic C-H activation or the use of sulfur dioxide surrogates. Exploring electrochemical methods for the synthesis could also provide a greener alternative to conventional routes. A key unresolved question is whether a highly efficient, multi-component reaction can be designed to assemble the molecule in a single step.

Advanced Computational Modeling for Precise Predictive Capabilities

Computational chemistry offers powerful tools for predicting the properties and activities of molecules. Future research should leverage advanced computational modeling to gain a deeper understanding of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid. Density functional theory (DFT) calculations can be used to predict its geometric and electronic properties, as well as its reactivity.

Molecular docking studies can be employed to predict the binding modes of the compound with various potential biological targets, helping to prioritize experimental screening efforts. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of analogues, guiding the design of more potent and selective compounds. A significant unresolved question is the extent to which in silico models can accurately predict the off-target effects of this compound.

Investigation of its Role in Fundamental Chemical Biology Research

Small molecules are invaluable tools for probing biological systems. 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid could potentially be developed into a chemical probe to investigate fundamental processes in chemical biology. For instance, if the compound is found to selectively inhibit a particular enzyme, it could be used to elucidate the role of that enzyme in cellular pathways.

To be an effective chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. Future work could involve modifying the structure of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to facilitate the identification of its cellular binding partners. An important unresolved question is whether this compound can be used to modulate specific cellular functions in a controlled manner.

Potential as a Precursor for Advanced Materials (Conceptual, non-clinical)

The unique combination of functional groups in 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid suggests its potential as a precursor for the synthesis of advanced materials in a conceptual, non-clinical context. The carboxylic acid group could be used for polymerization reactions, while the aromatic ring and nitrile group could impart specific electronic or photophysical properties to the resulting materials.

For example, the molecule could be explored as a monomer for the synthesis of novel polymers with interesting thermal or mechanical properties. The presence of the sulfonamide group might also confer specific solubility or coordination properties to these materials. A key conceptual question is whether the self-assembly of this molecule or its derivatives could lead to the formation of ordered supramolecular structures with useful material properties.

Expansion of Structure-Activity Relationship Studies to Broader Chemical Space

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid, a systematic exploration of the chemical space around its core structure is warranted. This would involve the synthesis and biological evaluation of a library of analogues with modifications at various positions.

Key areas for modification include the substituent on the N-methyl group, the position and nature of the cyano group on the benzene (B151609) ring, and the replacement of the acetic acid moiety with other acidic or non-acidic groups. The insights gained from these SAR studies would be invaluable for optimizing the potency and selectivity of this compound for any identified biological targets. A central unresolved question is which structural modifications will lead to the most significant improvements in biological activity and selectivity.

Table 2: Illustrative Structure-Activity Relationship (SAR) Exploration

Modification SiteProposed ModificationsHypothesized Impact
N-Alkyl GroupEthyl, Propyl, BenzylAlter steric bulk and lipophilicity, potentially affecting target binding and cell permeability.
Aromatic Ring SubstituentReplacement of 4-cyano with 4-nitro, 4-halo, or 4-methoxyModulate electronic properties and potential for specific interactions with the target.
Acetic Acid MoietyReplacement with propionic acid, bioisosteres (e.g., tetrazole), or amidesInvestigate the importance of the carboxylic acid for activity and alter pharmacokinetic properties.

Methodological Innovations for Its Analysis and Study

The development of novel analytical methods will be essential for advancing the study of 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid. This includes the development of sensitive and selective assays for its quantification in complex biological matrices. Advanced mass spectrometry-based techniques could be employed for this purpose.

Furthermore, innovative methods for studying the engagement of this compound with its cellular targets will be crucial. Techniques such as the cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) could be adapted to confirm target engagement in living cells and even in whole organisms. A significant methodological challenge will be the development of assays that can measure the kinetics of target binding and residence time in a cellular context.

Integration into Systems Biology Approaches (Conceptual, non-clinical)

The comprehensive characterization of the biological effects of "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" necessitates a shift from a single-target perspective to a holistic, systems-level understanding. Systems biology offers a framework to investigate the compound's impact on the intricate network of molecular interactions within a biological system. By integrating multi-omics data, it is possible to construct computational models that predict the compound's mechanism of action, identify potential biomarkers, and uncover novel therapeutic hypotheses in a non-clinical, conceptual context.

Network Pharmacology and Target Prediction

Network pharmacology provides a powerful computational approach to elucidate the polypharmacological nature of a compound, predicting its interactions with multiple protein targets and understanding its effects on complex disease networks. nih.gov For "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid," this would involve a multi-step in silico analysis.

First, the chemical structure of the compound would be used as a query against various chem-informatics and bioinformatics databases (e.g., ChEMBL, PubChem, DrugBank, TargetNet) to predict its potential protein targets. These predictions are based on principles of chemical similarity, pharmacophore modeling, and molecular docking simulations. The output would be a list of putative protein targets with associated binding affinity scores.

Next, a "compound-target" network would be constructed to visualize these interactions. Further expansion of this network to include known protein-protein interactions (PPIs) would generate a more comprehensive "compound-target-disease" network. Analyzing the topological properties of this network—such as node degree, betweenness centrality, and clustering coefficient—can help identify key targets and pathways that are most significantly perturbed by the compound. frontiersin.org

Hypothetical Research Findings:

A conceptual network pharmacology analysis might predict that "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" interacts with a cluster of proteins involved in a specific signaling pathway, for instance, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The analysis could reveal that the compound does not just bind to a primary kinase but also to several downstream effector proteins and upstream regulators, suggesting a modulatory rather than an outright inhibitory role.

Table 1: Hypothetical Predicted Protein Targets for "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" from a Conceptual Network Pharmacology Analysis

Predicted TargetGene SymbolPrediction ScorePotential Pathway Involvement
Mitogen-activated protein kinase 3MAPK30.92MAPK Signaling
Epidermal growth factor receptorEGFR0.85Growth Factor Signaling
Vascular endothelial growth factor AVEGFA0.78Angiogenesis
Cyclooxygenase-2PTGS20.75Inflammation
Tumor necrosis factorTNF0.71Inflammatory Signaling

Transcriptomics (Gene Expression Profiling)

Transcriptomics would be employed to capture the global changes in gene expression within a model cell line (e.g., a human cancer cell line or a primary cell type) following exposure to "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid." Using techniques like RNA-sequencing (RNA-Seq), researchers can quantify the expression levels of thousands of genes simultaneously.

The resulting dataset of differentially expressed genes (DEGs)—those that are significantly up- or down-regulated—provides a snapshot of the cellular response to the compound. Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG, Reactome) would then be performed on the list of DEGs to identify the biological processes, molecular functions, and signaling pathways that are most significantly affected.

Hypothetical Research Findings:

A hypothetical transcriptomic study on a cell line treated with the compound might reveal the significant upregulation of genes associated with cellular stress responses and apoptosis, and the downregulation of genes involved in cell cycle progression and proliferation. This would suggest that the compound's activity may be linked to the induction of programmed cell death and the inhibition of cell growth.

Table 2: Conceptual Example of Pathway Enrichment Analysis from Hypothetical Transcriptomic Data

Enriched Pathwayp-valueGenes Involved (Example)
p53 Signaling Pathway1.2e-8CDKN1A, BAX, GADD45A
Apoptosis3.5e-7CASP3, CASP9, BCL2L1
Cell Cycle5.1e-6CCND1, CDK4, E2F1
NF-kappa B Signaling8.9e-5RELA, IKBKB, TNFAIP3

Metabolomics (Metabolic Profiling)

Metabolomics focuses on the global profiling of small molecule metabolites in a biological system. nih.gov As the downstream output of gene and protein activity, the metabolome provides a direct functional readout of the cell's physiological state. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, a metabolomic analysis can identify and quantify hundreds of metabolites in cells or biofluids following treatment with "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid."

Changes in metabolic pathways, such as central carbon metabolism, amino acid metabolism, or lipid metabolism, can reveal the functional consequences of the compound's interaction with its targets. For example, the inhibition of a key enzyme would lead to the accumulation of its substrate and the depletion of its product.

Hypothetical Research Findings:

A hypothetical metabolomics study might find a significant decrease in the intracellular levels of intermediates in the tricarboxylic acid (TCA) cycle and a corresponding increase in glycolytic metabolites. This could suggest that the compound induces a shift in cellular energy metabolism, possibly as part of a broader cellular stress response, forcing cells to rely more on glycolysis than on oxidative phosphorylation.

Table 4: Conceptual Changes in Key Metabolites from a Hypothetical Metabolomics Study

MetabolitePathwayFold ChangeInterpretation
CitrateTCA Cycle-2.9Disruption of mitochondrial respiration
LactateGlycolysis+3.2Shift towards anaerobic glycolysis
GlutamineAmino Acid Metabolism-2.5Increased demand for anaplerosis or nitrogen
Adenosine (B11128) Triphosphate (ATP)Energy Metabolism-3.0Cellular energy depletion

By integrating these multi-omics datasets, a comprehensive systems-level model of the action of "2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid" can be constructed. This model would provide a detailed, albeit conceptual, map of the molecular perturbations induced by the compound, serving as a powerful hypothesis-generating tool for future non-clinical investigations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(N-methyl-4-cyanobenzenesulfonamido)acetic acid?

  • Methodology : A stepwise approach is typically employed:

Sulfonylation : React 4-cyano-N-methylbenzenesulfonamide with bromoacetic acid or its ester derivative under basic conditions (e.g., NaH in DMF) to form the sulfonamide bond.

Cyano Group Stability : Ensure the reaction avoids strong acids/bases that may hydrolyze the nitrile group.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC and confirm final structure by 1H NMR^1 \text{H NMR} (e.g., sulfonamide proton at δ 3.0–3.5 ppm) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the sulfonamide or nitrile groups.
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy. Avoid contact with strong oxidizing agents.
  • Disposal : Follow institutional guidelines for sulfonamide waste, often requiring neutralization before disposal .

Q. What spectroscopic and analytical techniques are used for characterization?

  • Primary Methods :

  • NMR : 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm substituent positions (e.g., methyl group at δ 2.8–3.2 ppm, aromatic protons).
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1350/1150 cm1^{-1} (sulfonamide S=O stretches).
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
    • Advanced Confirmation : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths/angles .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Workflow :

Data Collection : Use a diffractometer (Mo/Kα radiation) to collect high-resolution (<1.0 Å) data.

Structure Solution : Employ SHELXD for phase problem resolution via direct methods.

Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., sulfonamide torsion angles).

  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to highlight steric strain or disorder .

Q. What strategies optimize sulfonamide bond formation during synthesis?

  • Reaction Optimization :

  • Catalysts : Use DMAP or pyridine to enhance nucleophilicity of the amine.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature : Moderate heating (40–60°C) balances reaction rate and side-product minimization.
    • Troubleshooting : LC-MS monitors unreacted starting materials; recrystallization removes by-products like unreacted bromoacetic acid .

Q. How to address discrepancies in biological activity data across studies?

  • Root Cause Analysis :

  • Purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
  • Stereochemistry : Check for racemization using chiral chromatography or X-ray crystallography.
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (for in vitro studies).
    • QSAR Modeling : Correlate substituent effects (e.g., nitrile vs. carboxylate) with activity trends .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Docking Studies :

Target Preparation : Retrieve protein structures (PDB) and prepare active sites (e.g., remove water, add hydrogens).

Ligand Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on sulfonamide H-bonding with catalytic residues.

  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and free energy (MM-PBSA calculations) .

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Feasible Synthetic Routes

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2-(N-methyl4-cyanobenzenesulfonamido)acetic acid
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2-(N-methyl4-cyanobenzenesulfonamido)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.